molecular formula C18H19N3OS B2412632 3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 332949-83-4

3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2412632
CAS No.: 332949-83-4
M. Wt: 325.43
InChI Key: YDYKEXGXDJRVML-UHFFFAOYSA-N
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Description

3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine class. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, ethylphenyl, and dimethyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino, ethylphenyl, and dimethyl substituents. Key steps may include:

    Cyclization Reactions: Formation of the thieno[2,3-b]pyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the amino group via nucleophilic substitution.

    Coupling Reactions: Attachment of the ethylphenyl group through Suzuki-Miyaura coupling or similar methods.

    Alkylation Reactions: Introduction of the dimethyl groups through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Coupling: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

    Coupling: Palladium catalysts, boronic acids, and bases for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine derivatives: Similar core structure but different substituents.

    Thieno[3,4-b]pyridine derivatives: Variations in the position of the nitrogen atom in the pyridine ring.

    Pyridine-2-carboxamide derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of substituents and the thieno[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-4-12-5-7-13(8-6-12)21-17(22)16-15(19)14-10(2)9-11(3)20-18(14)23-16/h5-9H,4,19H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYKEXGXDJRVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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